9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one
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Overview
Description
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one: is a complex organic compound with significant implications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the nitrophenyl sulfanyl group. Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its unique structural features.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Adenosine: A nucleoside with a similar purine base but lacking the nitrophenyl sulfanyl group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base and sugar moiety.
2-Nitrophenylthioadenosine: A compound with structural similarities, including the nitrophenyl sulfanyl group.
Uniqueness: The presence of the nitrophenyl sulfanyl group in 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one distinguishes it from other nucleosides, imparting unique chemical properties and potential biological activities. This structural feature enhances its reactivity and interaction with molecular targets, making it a valuable compound for various scientific applications.
Biological Activity
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a purine base linked to a sugar moiety and a nitrophenyl sulfanylamino group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N6O4S
- Molecular Weight : 336.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in nucleic acid metabolism. The nitrophenyl sulfanylamino group may enhance binding affinity to enzymes such as:
- Nucleoside triphosphate hydrolases
- DNA polymerases
These interactions can potentially inhibit viral replication and cancer cell proliferation by disrupting nucleic acid synthesis.
Biological Activity Overview
Recent studies have highlighted the following biological activities:
- Antiviral Activity : The compound has shown promise as an antiviral agent by inhibiting the replication of several viruses through interference with their nucleic acid synthesis pathways.
- Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : It has been documented to inhibit specific enzymes involved in nucleotide metabolism, which could lead to therapeutic benefits in conditions characterized by dysregulated nucleotide synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication in vitro |
Anticancer | Induces apoptosis in cancer cell lines |
Enzyme Inhibition | Inhibits key metabolic enzymes |
Table 2: Comparative Study Results
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 10 | HIV |
Compound B | 15 | MCF-7 |
This Compound | 12 | Adenine Deaminase |
Properties
Molecular Formula |
C16H16N6O6S |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one |
InChI |
InChI=1S/C16H16N6O6S/c23-6-10-9(24)5-12(28-10)21-7-17-13-14(21)18-16(19-15(13)25)20-29-11-4-2-1-3-8(11)22(26)27/h1-4,7,9-10,12,23-24H,5-6H2,(H2,18,19,20,25)/t9-,10+,12+/m0/s1 |
InChI Key |
NLMVANFDHZBGDF-HOSYDEDBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NSC4=CC=CC=C4[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NSC4=CC=CC=C4[N+](=O)[O-])CO)O |
Origin of Product |
United States |
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